molecular formula C15H25ClN2O B7630759 (2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride

(2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride

Cat. No. B7630759
M. Wt: 284.82 g/mol
InChI Key: NZUHPXUPKJKDEC-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide; hydrochloride, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the development and activation of B cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for B cell malignancies and autoimmune diseases.

Mechanism of Action

(2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride inhibits BTK by binding to its active site and preventing its phosphorylation. BTK is a key mediator of B cell receptor (BCR) signaling, which plays a critical role in B cell development, activation, and survival. Inhibition of BTK by (2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride blocks BCR signaling and downstream pathways, leading to apoptosis of B cells and suppression of autoantibody production.
Biochemical and Physiological Effects
(2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride has been shown to selectively inhibit BTK without affecting other kinases, such as Tec, Itk, and JAK3. This selectivity profile minimizes off-target effects and reduces the risk of toxicity. (2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability, high plasma exposure, and long half-life. In preclinical studies, (2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride has exhibited dose-dependent inhibition of BTK signaling and potent anti-tumor and anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

(2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride has several advantages for lab experiments, including its selectivity, potency, and favorable pharmacokinetic properties. (2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride can be used as a tool compound to study BTK signaling and its role in B cell development, activation, and survival. However, there are also limitations to using (2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride in lab experiments, such as the potential for off-target effects and the need for appropriate controls to ensure specificity of the observed effects.

Future Directions

There are several future directions for the development and application of (2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride. First, (2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride is currently being evaluated in clinical trials for the treatment of B cell malignancies and autoimmune diseases. The results of these trials will provide valuable information on the safety, efficacy, and pharmacokinetics of (2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride in humans. Second, (2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride could be combined with other targeted therapies or immunotherapies to enhance its anti-tumor or immunomodulatory effects. Third, (2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride could be used as a tool compound to study the role of BTK in other diseases, such as infectious diseases and neurodegenerative diseases. Fourth, (2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride could be further optimized for improved selectivity, potency, and pharmacokinetic properties. Finally, the development of (2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride analogs or derivatives could lead to the discovery of novel BTK inhibitors with improved therapeutic potential.

Synthesis Methods

The synthesis method of (2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride involves several steps, including the synthesis of a key intermediate, followed by the coupling of the intermediate with benzyl amine and subsequent purification. The detailed synthesis method of (2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride has been published in a peer-reviewed journal.

Scientific Research Applications

(2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, (2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride has shown potent anti-tumor activity by inhibiting BTK signaling and inducing apoptosis in cancer cells. (2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride has also been investigated in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has demonstrated efficacy by suppressing autoantibody production and reducing inflammation.

properties

IUPAC Name

(2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.ClH/c1-12(16)14(18)17(11-15(2,3)4)10-13-8-6-5-7-9-13;/h5-9,12H,10-11,16H2,1-4H3;1H/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUHPXUPKJKDEC-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1)CC(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=CC=C1)CC(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-N-benzyl-N-(2,2-dimethylpropyl)propanamide;hydrochloride

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